REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[CH3:8][Si:9]([C:12]#[CH:13])([CH3:11])[CH3:10]>C(N(CC)CC)C.[Cu]I>[CH3:8][Si:9]([C:12]#[C:13][C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1)([CH3:11])[CH3:10]
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Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=NC1
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Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
53.3 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#C
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Name
|
dichlorobis(triphenyl-phosphine) palladium (11)
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Quantity
|
8.82 g
|
Type
|
reactant
|
Smiles
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|
Name
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copper (1) iodide
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Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
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Type
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CUSTOM
|
Details
|
stir mixture under nitrogen
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stir at RT
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Type
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WAIT
|
Details
|
After 3 h
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Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
filter the solution through Celite®
|
Type
|
WASH
|
Details
|
rinsing with ether
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Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel eluting first with hexanes (100%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC=1C=NC=NC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |